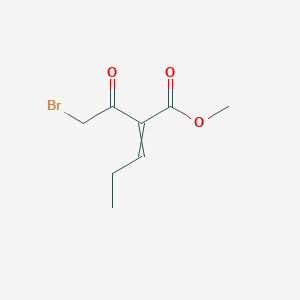

Methyl 2-(bromoacetyl)pent-2-enoate

Description

Methyl 2-(bromoacetyl)pent-2-enoate is an α,β-unsaturated ester featuring a bromoacetyl substituent. This compound combines the reactivity of a conjugated enoate system with a halogenated acetyl group, making it a versatile intermediate in organic synthesis. The bromoacetyl moiety serves as an electrophilic site for nucleophilic substitution or cross-coupling reactions, while the pent-2-enoate backbone facilitates conjugate additions or cycloadditions .

Properties

CAS No. |

265308-10-9 |

|---|---|

Molecular Formula |

C8H11BrO3 |

Molecular Weight |

235.07 g/mol |

IUPAC Name |

methyl 2-(2-bromoacetyl)pent-2-enoate |

InChI |

InChI=1S/C8H11BrO3/c1-3-4-6(7(10)5-9)8(11)12-2/h4H,3,5H2,1-2H3 |

InChI Key |

UCJWRLOFQOGOEC-UHFFFAOYSA-N |

Canonical SMILES |

CCC=C(C(=O)CBr)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-(2-(4-Butyryl-2-fluorophenoxy)acetamido)-3-methylpentanoate (32)

- Structure: Contains a bromoacetyl-derived acetamido group and a methylpentanoate ester .

- Synthesis : Prepared via bromoacetyl bromide and isoleucine methyl ester HCl, yielding 51% .

- Key Differences: The acetamido linkage and branched chain reduce electrophilicity compared to the α,β-unsaturated system in Methyl 2-(bromoacetyl)pent-2-enoate.

- Applications : Used in peptide mimetics; lower reactivity in substitution reactions due to steric hindrance .

Ethyl-(S,Z)-4-(Methoxymethoxy)pent-2-enoate (3)

- Structure: Ethyl ester with methoxymethoxy substituents on the pent-2-enoate chain .

- Synthesis : Part of a route to RNA splicing modulators; synthesized via asymmetric catalysis.

- Key Differences : The methoxymethoxy group enhances solubility but diminishes electrophilicity. Lacks the bromoacetyl group, limiting utility in halogen-based couplings .

Ethyl 2-((1,3-Dioxoisoindolin-2-yloxy)methyl)pent-2-enoate (4f)

- Structure : Features a dioxoisoindolinyloxy substituent .

- Key Differences : The electron-withdrawing dioxoisoindolinyloxy group increases stability but reduces leaving-group ability compared to bromine .

(E)-Methyl 2-(N,N'-Dibenzoylhydrazinomethyl)-5-(2-methoxybenzoyl)pent-2-enoate (3b)

- Structure: Complex hydrazinomethyl and benzoyl substituents .

- Key Differences: The hydrazinomethyl group enables condensation reactions, whereas the bromoacetyl group in this compound favors nucleophilic substitutions .

Ethyl 3-Phenyl-4-bromo-2-(tosylamino)pent-4-enoate (46)

- Structure: Bromine on the pentenoate chain with a tosylamino group .

- Synthesis : 18% yield via MgBr$_2$-catalyzed reaction .

- Key Differences : The bromine here is part of an alkene system, enabling elimination reactions, unlike the acetyl-bound bromine in the target compound .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.